

Lathodoratin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Lathodoratin*

Cat. No.: *B1674539*

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Abstract

Lathodoratin is a phytoalexin, a class of antimicrobial compounds produced by plants in response to stress, such as pathogen attack. First identified in the sweet pea (*Lathyrus odoratus*), this isoflavonoid compound has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of **Lathodoratin**, including its physicochemical properties, a detailed, albeit partially hypothetical, experimental protocol for its isolation and characterization, and a summary of its known biological activities. The guide also features a representative signaling pathway for phytoalexin biosynthesis, offering a framework for understanding its regulation.

Physicochemical Properties of Lathodoratin

Lathodoratin is a moderately small organic molecule with the following key characteristics:

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₀ O ₄	[1][2]
Molecular Weight	206.19 g/mol	[1]
IUPAC Name	3-ethyl-5,7-dihydroxy-4H-chromen-4-one	[1]
CAS Number	76693-50-0	[1]
Appearance	Solid powder	[1]
Solubility	Soluble in DMSO	[1]

Experimental Protocols

The following protocols are based on established methods for phytoalexin induction and isolation. Specific parameters for **Lathodoratin** may require optimization.

Elicitation and Isolation of Lathodoratin from Lathyrus odoratus

This protocol describes the induction of **Lathodoratin** production in sweet pea pods and its subsequent extraction and purification.

Materials:

- Fresh, immature pods of *Lathyrus odoratus*
- Aqueous solution of copper sulfate (CuSO₄), 2% (w/v)
- Ethanol
- Ethyl acetate
- Hexane
- Silica gel for column chromatography

- Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Elicitation:
 1. Wash the sweet pea pods with distilled water and gently pat them dry.
 2. Apply the 2% CuSO₄ solution to the surface of the pods. This can be done by spraying or by dropping the solution into opened pods.
 3. Incubate the treated pods in a humid environment at room temperature for 48-72 hours to allow for the induction of phytoalexin biosynthesis.
- Extraction:
 1. After incubation, chop the pods into small pieces.
 2. Submerge the chopped pods in ethanol and extract at room temperature for 24 hours.
 3. Filter the extract to remove solid plant material.
 4. Concentrate the ethanolic extract under reduced pressure using a rotary evaporator.
- Purification:
 1. Resuspend the concentrated extract in a minimal amount of a suitable solvent and perform a liquid-liquid partition with ethyl acetate and water.
 2. Separate the ethyl acetate phase, which will contain **Lathodoratin**, and dry it over anhydrous sodium sulfate.
 3. Concentrate the ethyl acetate extract.

4. Perform column chromatography on silica gel. A typical mobile phase could be a gradient of hexane and ethyl acetate.
5. Monitor the fractions by TLC, visualizing the spots under UV light. **Lathodoratin**-containing fractions can be identified by comparison with a standard if available, or by subsequent analytical characterization.
6. Combine the pure fractions and evaporate the solvent to yield purified **Lathodoratin**.

Characterization of Lathodoratin

Spectroscopic Analysis:

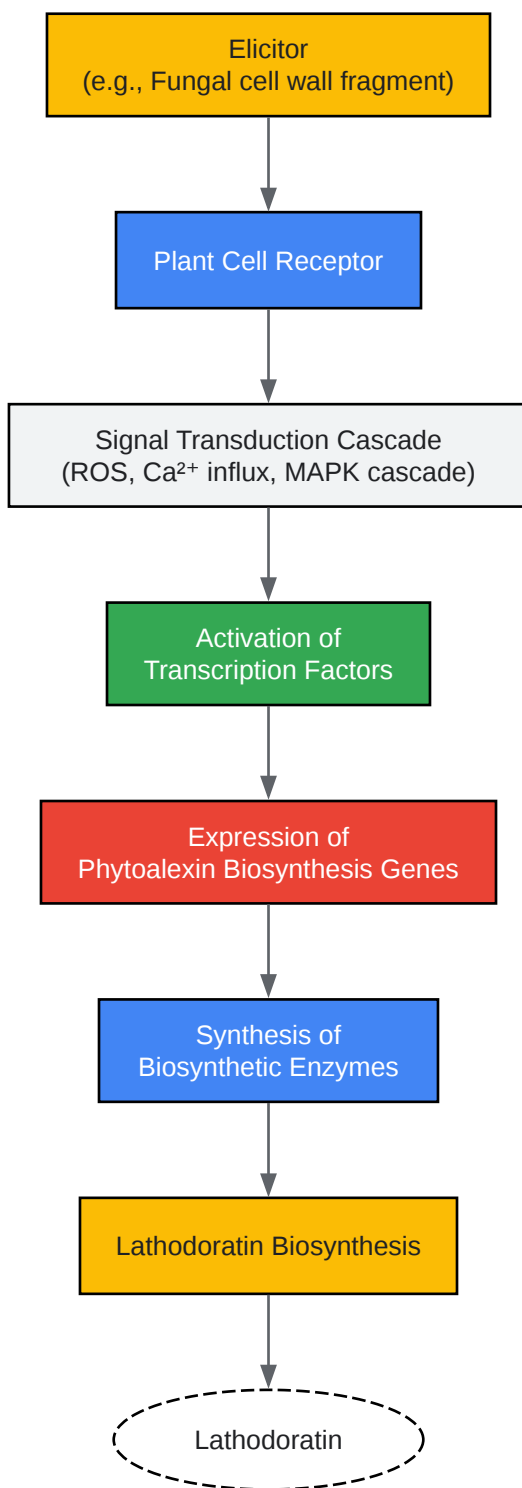
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO- d_6).
 - Acquire 1H and ^{13}C NMR spectra to confirm the chemical structure. Expected signals would correspond to the ethyl group, the aromatic protons, and the dihydroxy-substituted benzene ring.
- Infrared (IR) Spectroscopy:
 - Obtain an IR spectrum to identify functional groups. Key absorptions would be expected for the hydroxyl (-OH) groups, the carbonyl (C=O) group of the chromenone, and the aromatic C-H and C=C bonds.
- Ultraviolet-Visible (UV-Vis) Spectroscopy:
 - Record the UV-Vis spectrum in a suitable solvent (e.g., ethanol or methanol) to determine the wavelengths of maximum absorption, which are characteristic of the chromone chromophore.
- Mass Spectrometry (MS):
 - Perform mass spectrometry to determine the exact molecular weight and fragmentation pattern, further confirming the identity of the compound.

Biological Activity

As a phytoalexin, **Lathodoratin** is presumed to possess antifungal properties, which is a primary defense mechanism in plants against fungal pathogens. However, specific quantitative data, such as the half-maximal inhibitory concentration (IC_{50}) against various fungal species, are not readily available in the current scientific literature. Further research is required to elucidate the full spectrum of its biological activities and its potential as a therapeutic agent.

Signaling Pathway

The biosynthesis of phytoalexins like **Lathodoratin** is a complex process initiated by the recognition of elicitors, which can be molecules from a pathogen or signals of cellular damage. This recognition triggers a signal transduction cascade that leads to the activation of defense-related genes and the subsequent production of antimicrobial compounds.



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Caption: A generalized signaling pathway for phytoalexin biosynthesis.

Conclusion

Lathodoratin represents an intriguing natural product with potential applications in agriculture and medicine. While its fundamental physicochemical properties are known, a significant opportunity exists for further research to fully characterize its biological activities, elucidate its precise mechanism of action, and optimize its production and purification. This guide provides a foundational resource for scientists and researchers embarking on the study of this promising phytoalexin.

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Phone: (601) 213-4426

Email: info@benchchem.com